

Application Notes and Protocols for In Vivo Imaging with AF647-NHS Ester

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

Cat. No.: B15137587

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Alexa Fluor 647 (AF647)-NHS ester for in vivo imaging. This far-red fluorescent dye is a powerful tool for non-invasively tracking the biodistribution, target engagement, and pharmacokinetics of labeled molecules in living organisms. The near-infrared (NIR) properties of AF647 allow for deep tissue penetration and reduced autofluorescence, making it ideal for small animal imaging studies.

Principle of AF647-NHS Ester Labeling

AF647-NHS ester is an amine-reactive fluorescent dye. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines (e.g., on lysine residues of proteins) under mild basic conditions to form a stable amide bond. This covalent conjugation allows for the robust labeling of a wide variety of molecules, including antibodies, peptides, and nanoparticles, for in vivo imaging applications.

Key Applications

- **Pharmacokinetics and Biodistribution:** Track the circulation, tissue accumulation, and clearance of therapeutic candidates.
- **Tumor Targeting:** Visualize the specific accumulation of targeted therapies in tumor tissues.
- **Drug Delivery:** Monitor the in vivo fate of drug delivery vehicles such as nanoparticles.

- Receptor-Ligand Interactions: Investigate the binding of labeled ligands to their receptors in a physiological context.
- Angiogenesis Imaging: Visualize the formation of new blood vessels in pathological conditions like cancer.

Quantitative In Vivo Biodistribution Data

The following tables summarize quantitative biodistribution data from preclinical in vivo studies using AF647-NHS ester labeled molecules. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of AF647-Labeled Anti-IL13R α 2 Antibody in A375 Tumor-Bearing Mice

Organ	%ID/g (Mean \pm SEM) at 96h post-injection
Tumor	23 \pm 3
Blood	Not Reported
Heart	Not Reported
Lungs	Not Reported
Liver	Not Reported
Spleen	Not Reported
Kidneys	Not Reported
Muscle	Not Reported
Bone	Not Reported

Data from a study assessing near-infrared fluorophores for antibody biodistribution in a xenograft model.[\[1\]](#)

Table 2: Biodistribution of Cy5.5-Labeled RGD Peptides in U87MG Glioblastoma-Bearing Mice at 24h Post-Injection

Organ	Monomer (%ID/g)	Dimer (%ID/g)	Tetramer (%ID/g)
Tumor	~1.5	~1.8	~2.5
Blood	~0.1	~0.1	~0.1
Heart	~0.2	~0.2	~0.2
Lungs	~0.3	~0.3	~0.3
Liver	~0.8	~1.0	~1.2
Spleen	~0.2	~0.2	~0.2
Kidneys	~1.0	~1.2	~1.5
Muscle	~0.2	~0.2	~0.2

Note: Cy5.5 is spectrally similar to AF647. Data extracted from graphical representation in the cited study.[2]

Table 3: Biodistribution of Fluorescently Labeled PLGA Nanoparticles After Oral Administration in Rats

Organ	% of Total Dose/g
Brain	12.86%
Heart	Not Reported
Lungs	Not Reported
Liver	40.04%
Spleen	Lowest Percentage
Kidneys	25.97%
Intestine	High Accumulation

This study used rhodamine and coumarin-labeled PLGA nanoparticles, providing a general reference for nanoparticle biodistribution after oral delivery.[3][4][5]

Experimental Protocols

Protocol 1: Labeling of an IgG Antibody with AF647-NHS Ester

This protocol is a general guideline for labeling an IgG antibody. The optimal labeling ratio may need to be determined empirically.

Materials:

- AF647-NHS ester
- IgG antibody (in an amine-free buffer like PBS, pH 7.2-7.4)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3-8.5
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Prepare Antibody Solution:
 - Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
- Prepare AF647-NHS Ester Stock Solution:
 - Dissolve the AF647-NHS ester powder in DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:

- Add the AF647-NHS ester stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.
- Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody.
- Characterization (Optional but Recommended):
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 650 nm.

Protocol 2: In Vivo Fluorescence Imaging using an IVIS Spectrum Imaging System

This protocol provides a general workflow for in vivo imaging of mice injected with an AF647-labeled probe.

Animal Preparation:

- For haired mice, remove fur from the area to be imaged 24 hours before imaging.[6][7]
- Switch mice to an alfalfa-free diet for at least one week prior to imaging to reduce autofluorescence from chlorophyll in the gut.[8]
- Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). [9]

Probe Administration:

- Inject the AF647-labeled probe via the tail vein. The injection volume is typically 100-200 μ L.

- The optimal dose of the labeled probe should be determined empirically for each new conjugate and model system.

IVIS Spectrum Imaging:

- System Initialization:
 - Turn on the IVIS Spectrum system and allow the CCD camera to cool to -90°C .[\[10\]](#)
 - Initialize the system through the Living Image software.
- Animal Placement:
 - Place the anesthetized mouse on the imaging stage. For consistent results, ensure the animal is in the same position for each imaging session.[\[6\]](#)
- Image Acquisition Settings:
 - Imaging Mode: Fluorescence.
 - Excitation Filter: Select a filter appropriate for AF647, typically around 640 nm.
 - Emission Filter: Select a filter that captures the emission of AF647, typically around 680 nm or using a series of filters for spectral unmixing.
 - Exposure Time: Use the "auto" exposure setting for initial images to determine the optimal exposure time.
 - Binning: Medium to high binning can increase sensitivity.
 - F/Stop: A lower f/stop (e.g., f/2) will collect more light.[\[11\]](#)
- Image Acquisition:
 - Acquire a photographic image of the mouse.
 - Acquire the fluorescence image.

- Acquire a sequence of images at different time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to determine the pharmacokinetic profile.

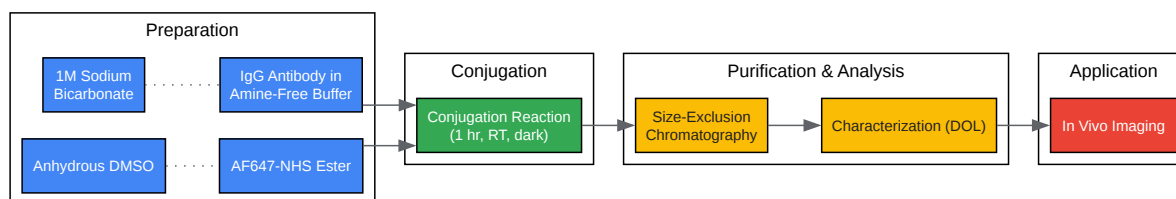
Quantitative Data Analysis:

- Region of Interest (ROI) Analysis:
 - Use the Living Image software to draw ROIs around the tumor and other organs of interest.
 - Measure the average radiant efficiency (photons/s/cm²/sr)/(μW/cm²) within each ROI.[12]
- Background Subtraction:
 - Draw an ROI in a non-target area to determine the background fluorescence and subtract this from the target ROIs.
- Data Presentation:
 - Data can be expressed as average radiant efficiency or, with appropriate calibration, can be converted to %ID/g.

Visualizations

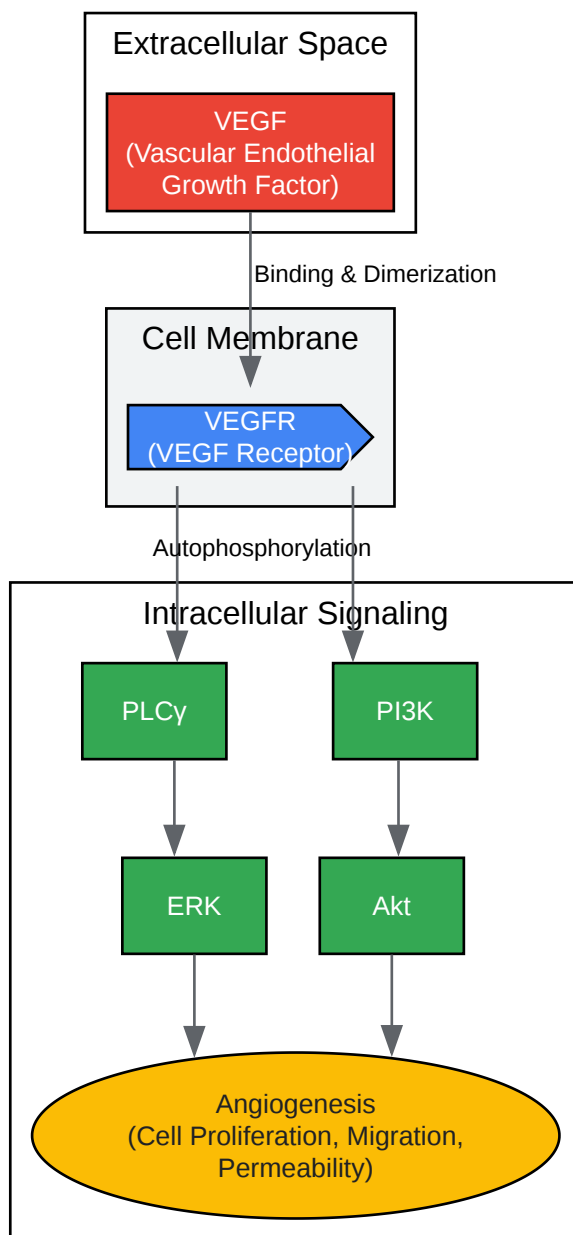
Signaling Pathway and Experimental Workflow

Diagrams



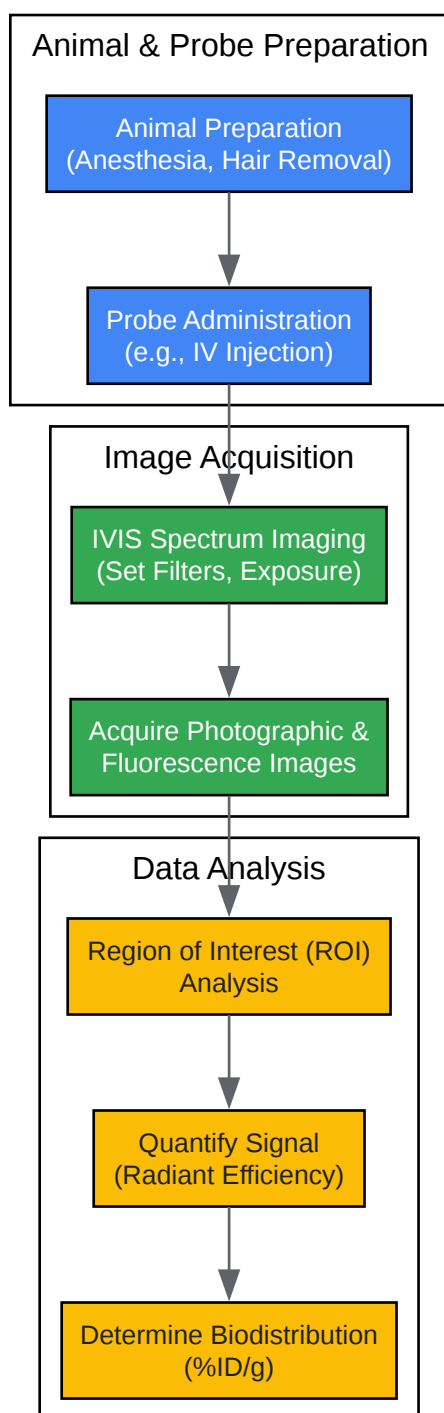
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AF647-NHS Ester Antibody Labeling Workflow



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Simplified VEGF Signaling Pathway in Angiogenesis



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General In Vivo Fluorescence Imaging Workflow

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